molecular formula C12H8Cl2N8 B3050038 1,2-Bis(6-chloro-9H-purin-9-yl)ethane CAS No. 23191-87-9

1,2-Bis(6-chloro-9H-purin-9-yl)ethane

Cat. No.: B3050038
CAS No.: 23191-87-9
M. Wt: 335.15 g/mol
InChI Key: ONMYZDHGKZYAIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane typically involves the reaction of 6-chloropurine with an appropriate ethane derivative under specific conditions. One common method involves the use of 6-chloropurine and an ethane dihalide in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(6-chloro-9H-purin-9-yl)ethane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine N-oxides .

Scientific Research Applications

1,2-Bis(6-chloro-9H-purin-9-yl)ethane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in modulating biological pathways involving purine metabolism.

    Medicine: Investigated for its potential anticancer and antiviral properties due to its ability to interact with nucleic acids and enzymes.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane involves its interaction with molecular targets such as nucleic acids and enzymes. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in purine metabolism, leading to altered cellular functions. These interactions contribute to its potential therapeutic effects, including anticancer and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A precursor in the synthesis of 1,2-Bis(6-chloro-9H-purin-9-yl)ethane, known for its antiviral properties.

    Acyclovir: A purine derivative used as an antiviral drug, structurally similar due to the presence of a purine ring.

    2-(6-Chloro-9H-purin-9-yl)-1-butanol: Another purine derivative with potential therapeutic applications

Uniqueness

This compound is unique due to its dual purine structure connected by an ethane backbone. This unique structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-9-[2-(6-chloropurin-9-yl)ethyl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N8/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYZDHGKZYAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)N=CN2CCN3C=NC4=C3N=CN=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294923
Record name 9,9'-ethane-1,2-diylbis(6-chloro-9h-purine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23191-87-9
Record name NSC98759
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98759
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,9'-ethane-1,2-diylbis(6-chloro-9h-purine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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